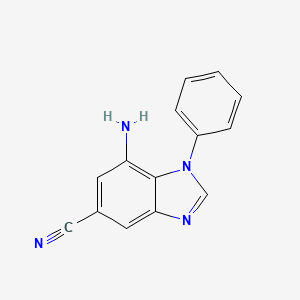

7-Amino-5-cyano-1-phenylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Amino-5-cyano-1-phenylbenzimidazole is a useful research compound. Its molecular formula is C14H10N4 and its molecular weight is 234.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 7-amino-5-cyano-1-phenylbenzimidazole exhibits several important biological activities:

- Antioxidant Properties : The compound shows potential as an antioxidant, which may help mitigate oxidative stress in biological systems.

- Anti-anxiety Activity : Studies utilizing the elevated plus maze model demonstrated that derivatives of this compound can significantly reduce anxiety-like behavior in animal models when compared to control groups .

- Antimicrobial Activity : The benzimidazole structure is associated with antimicrobial properties, making it relevant in the development of new antibacterial and antifungal agents .

Anti-anxiety Activity Study

A significant study evaluated the anti-anxiety effects of various benzimidazole derivatives, including this compound. The results indicated:

| Treatment Group | Open Arm Entries | Closed Arm Entries | Time Spent in Open Arm (s) | Time Spent in Closed Arm (s) |

|---|---|---|---|---|

| Control | 2.5 ± 0.43 | 2.16 ± 0.31 | 16.83 ± 1.35 | 583.16 ± 1.35 |

| Compound ZH | 5.66 ± 0.76 | 5.66 ± 0.33 | 115.33 ± 4.84 | 484.66 ± 4.84 |

| Diazepam (Std) | 6.5 ± 0.43 | 6.83 ± 0.48 | 134.16 ± 4.43 | 465.83 ± 4.43 |

The data showed that treatment with the compound significantly increased the time spent in the open arm, indicative of reduced anxiety levels compared to controls .

Antimicrobial Studies

In antimicrobial research, derivatives of benzimidazole have shown promising results against various bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| W6 | 5.19 µM (against Staphylococcus aureus) |

| W1 | 5.08 µM (against Candida albicans) |

These findings suggest that compounds related to this compound could serve as effective antimicrobial agents against resistant strains .

Therapeutic Potential

The therapeutic potential of this compound extends to various fields:

- Cancer Treatment : Benzimidazole derivatives are being investigated for their anticancer properties, with some exhibiting IC50 values lower than standard chemotherapeutic agents like fluorouracil .

- Antiviral Applications : Given the structural similarities with other active compounds, there is ongoing research into its efficacy against viral infections.

Propriétés

Formule moléculaire |

C14H10N4 |

|---|---|

Poids moléculaire |

234.26 g/mol |

Nom IUPAC |

7-amino-1-phenylbenzimidazole-5-carbonitrile |

InChI |

InChI=1S/C14H10N4/c15-8-10-6-12(16)14-13(7-10)17-9-18(14)11-4-2-1-3-5-11/h1-7,9H,16H2 |

Clé InChI |

GVLKICQEKFEJKN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)N2C=NC3=CC(=CC(=C32)N)C#N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.